7-Mad-mdcpt

説明

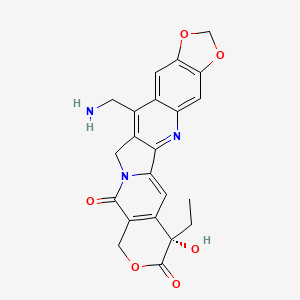

Structure

3D Structure

特性

CAS番号 |

765871-81-6 |

|---|---|

分子式 |

C22H19N3O6 |

分子量 |

421.4 g/mol |

IUPAC名 |

(5S)-14-(aminomethyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |

InChI |

InChI=1S/C22H19N3O6/c1-2-22(28)14-4-16-19-12(7-25(16)20(26)13(14)8-29-21(22)27)11(6-23)10-3-17-18(31-9-30-17)5-15(10)24-19/h3-5,28H,2,6-9,23H2,1H3/t22-/m0/s1 |

InChIキー |

QILNNZJGRYNYJV-QFIPXVFZSA-N |

異性体SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CN)O |

正規SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CN)O |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of 7-Mad-mdcpt

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Mad-mdcpt is a novel, potent camptothecin analog engineered as a cytotoxic payload for antibody-drug conjugates (ADCs). As a topoisomerase I inhibitor, it represents a significant advancement in the targeted delivery of chemotherapy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its role within the ADC Telisotuzumab adizutecan (ABBV-400). This document synthesizes available preclinical and clinical data, details relevant experimental protocols, and visualizes key molecular pathways to support further research and development in oncology.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I, a critical enzyme responsible for relaxing torsional stress in DNA during replication and transcription. Camptothecin and its analogs bind to the covalent complex formed between topoisomerase I and DNA. This binding prevents the re-ligation of the single-strand breaks created by the enzyme. The collision of the replication fork with these stabilized cleavage complexes leads to the formation of irreversible double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

As the cytotoxic payload of the ADC Telisotuzumab adizutecan, this compound is specifically delivered to tumor cells that overexpress the c-Met receptor. The ADC binds to c-Met and is internalized by the cancer cell. Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the potent payload to exert its cytotoxic effects directly at the site of the tumor, thereby minimizing systemic toxicity.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and the ADC Telisotuzumab adizutecan (ABBV-400).

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |

| DEL | Not Specified | 0.7 nM | CellTiter-Glo luminescent assay | [3] |

Table 2: Clinical Efficacy of Telisotuzumab Adizutecan (ABBV-400) in Colorectal Cancer (CRC)

Data from a Phase 1 trial (NCT05029882) in patients with BRAF wild-type, microsatellite stable (MSS)/mismatch repair–proficient (pMMR) advanced CRC.[4]

| Dose Level | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) at 12 weeks | Median Progression-Free Survival (PFS) |

| 1.6 mg/kg | 6% | 75% | 5.1 months |

| 2.4 mg/kg | 18% | 78% | 5.3 months |

| 3.0 mg/kg | 24% | 68% | 4.1 months |

| All Patients | 16% | 50% | Not Reported |

Table 3: Clinical Efficacy of Telisotuzumab Adizutecan (ABBV-400) in Non-Small Cell Lung Cancer (NSCLC)

Preliminary data from a Phase 1 study in patients with advanced EGFR wild-type non-squamous NSCLC.

| Dose Level | Confirmed Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |

| 2.4 and 3.0 mg/kg (every three weeks) | 43.8% | 85.4% |

Data from a Phase 1 trial in patients with advanced EGFR-mutated non-squamous NSCLC.[5]

| Dose Level | Objective Response Rate (ORR) |

| 2.4 and 3.0 mg/kg (every three weeks) | 63% |

Signaling Pathways

The cytotoxic action of this compound, through the induction of DNA double-strand breaks, activates a cascade of intracellular signaling pathways that ultimately determine the cell's fate.

DNA Damage Response (DDR) Pathway

The presence of DNA double-strand breaks is a potent activator of the DNA Damage Response (DDR) pathway. Key sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate a multitude of downstream targets, including the checkpoint kinase Chk2 and the histone variant H2AX (resulting in γH2AX), to initiate cell cycle arrest and DNA repair. If the damage is too extensive to be repaired, the DDR pathway can signal for the initiation of apoptosis.

Apoptosis Pathway

When DNA damage is irreparable, cells undergo programmed cell death, or apoptosis. Topoisomerase I inhibitors are potent inducers of apoptosis. The signaling cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DDR pathway can activate pro-apoptotic proteins like p53, which in turn can upregulate pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the activation of a caspase cascade, with caspase-3 being a key executioner caspase, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in cells treated with this compound.

Materials:

-

Cells treated with this compound and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound for the desired time (e.g., 24, 48 hours). For adherent cells, use trypsin and neutralize with serum-containing medium.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour of staining. Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

References

- 1. onclive.com [onclive.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. onclive.com [onclive.com]

- 5. Telisotuzumab adizutecan (ABBV-400; Temab-A), a c-Met protein–targeting antibody-drug conjugate (ADC), in patients (pts) with advanced <em>EGFR</em>-mutated (MT) non-squamous (NSQ) non-small cell lung cancer (NSCLC): Results from a phase 1 study. - ASCO [asco.org]

7-Mad-mdcpt synthesis and purification methods

An In-Depth Technical Guide on the Synthesis and Purification of 7-Mad-mdcpt, a Camptothecin Analog for Antibody-Drug Conjugates

Introduction

This compound is a potent analog of camptothecin, a natural alkaloid, utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][2][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing ability of a potent small molecule, like this compound, to selectively eliminate cancer cells. The core mechanism of action for camptothecin and its derivatives involves the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and repair.[4][5] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.

While the precise, proprietary synthesis and purification protocols for this compound are not extensively detailed in publicly available literature, this guide provides a comprehensive overview of established and plausible methodologies based on the synthesis and purification of structurally similar camptothecin analogs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Synthesis of Camptothecin Analogs

The synthesis of camptothecin derivatives can be broadly categorized into total synthesis and semi-synthesis, starting from the naturally occurring camptothecin. Modifications to the core camptothecin structure are often pursued to enhance potency, improve solubility, and increase the stability of the active lactone ring. The nomenclature "this compound" suggests modifications at the 7-position of the camptothecin scaffold, likely involving a methyl group.

General Synthetic Strategies for 7-Substituted Camptothecins

The introduction of substituents at the C7 position of the camptothecin ring system is a key strategy for modulating the compound's biological activity. A common approach involves the generation of a radical at the C7 position, which can then react with various radical acceptors. Another method involves the use of a leaving group at C7 that can be displaced by a nucleophile.

A representative synthetic workflow for a 7-substituted camptothecin analog is depicted below.

Caption: A generalized synthetic workflow for 7-substituted camptothecin analogs.

Experimental Protocol: Synthesis of a 7-Methylcamptothecin Analog (Representative)

This protocol describes a plausible method for the synthesis of a 7-methylcamptothecin analog, which may share structural similarities with this compound.

Step 1: Preparation of 7-Chlorocamptothecin

-

To a solution of camptothecin (1.0 g, 2.87 mmol) in dry N,N-dimethylformamide (DMF, 30 mL) is added N-chlorosuccinimide (NCS, 0.46 g, 3.44 mmol) in one portion.

-

The reaction mixture is stirred at 60°C for 4 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is poured into ice water (100 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield crude 7-chlorocamptothecin.

Step 2: Synthesis of 7-Methylcamptothecin via Stille Coupling

-

A mixture of 7-chlorocamptothecin (0.5 g, 1.31 mmol), tetramethyltin (0.28 mL, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (76 mg, 0.066 mmol) in anhydrous toluene (25 mL) is degassed with nitrogen for 15 minutes.

-

The reaction mixture is heated to reflux (110°C) and stirred for 12 hours under a nitrogen atmosphere.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford 7-methylcamptothecin.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Camptothecin | N-Chlorosuccinimide | DMF | 60 | 4 | 85-95 |

| 2 | 7-Chlorocamptothecin | Tetramethyltin, Pd(PPh3)4 | Toluene | 110 | 12 | 60-75 |

Purification of Camptothecin Analogs

The purification of camptothecin and its derivatives presents significant challenges due to their poor solubility in common organic solvents and the presence of structurally similar impurities. A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications, especially for potent payloads like this compound used in ADCs.

Common Purification Techniques

-

Column Chromatography: Both normal-phase (silica gel) and reversed-phase (C18) chromatography are employed. A gradient elution system is often required to separate the target compound from impurities.

-

Crystallization/Recrystallization: This is a crucial step for obtaining highly pure material. The choice of solvent or solvent system is critical and often requires extensive screening.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially on a smaller scale, reversed-phase prep-HPLC is the method of choice.

A general workflow for the purification of camptothecin analogs is illustrated below.

Caption: A typical multi-step purification workflow for camptothecin analogs.

Experimental Protocol: Purification of a Crude 7-Substituted Camptothecin Analog (Representative)

-

Column Chromatography:

-

The crude product is dissolved in a minimal amount of dichloromethane/methanol and adsorbed onto silica gel.

-

The silica is loaded onto a pre-packed silica gel column.

-

The column is eluted with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS.

-

Fractions containing the pure product are combined and the solvent is evaporated under reduced pressure.

-

-

Recrystallization:

-

The partially purified product is dissolved in a suitable hot solvent (e.g., a mixture of DMF and ethanol).

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The crystals are collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

-

| Purification Step | Method | Mobile/Solvent System | Purity Achieved |

| 1 | Silica Gel Chromatography | Dichloromethane/Methanol gradient | >90% |

| 2 | Recrystallization | DMF/Ethanol | >98% |

| 3 | Prep-HPLC (optional) | Acetonitrile/Water with 0.1% TFA | >99.5% |

Mechanism of Action: Topoisomerase I Inhibition

The therapeutic effect of this compound and other camptothecin analogs is derived from their ability to inhibit topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecins intercalate into the DNA-enzyme complex, preventing the re-ligation of the DNA strand. This stabilized "cleavable complex" leads to double-strand breaks when encountered by the replication machinery, ultimately inducing apoptosis.

References

In Vitro Cytotoxicity of 7-Mad-mdcpt: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-MAD-MDCPT is a novel, potent camptothecin analogue engineered as a cytotoxic payload for antibody-drug conjugates (ADCs).[1][2] As a topoisomerase I inhibitor, it exerts its anticancer effects by inducing DNA damage, leading to cell death. This document provides a comprehensive technical overview of the in vitro cytotoxicity of this compound and its derivatives in various cancer cell lines. It includes a summary of quantitative cytotoxicity data, detailed experimental protocols for assessing its activity, and diagrams of the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating this class of compounds for oncology applications.

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[3][4] The efficacy of an ADC is critically dependent on its three components: a tumor-specific monoclonal antibody, a stable linker, and a potent cytotoxic payload.[4]

This compound is a next-generation camptothecin derivative developed for use as an ADC payload. Camptothecins are a class of anticancer agents that inhibit DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, camptothecins lead to the accumulation of single-strand breaks, which are converted to lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis. This compound and its conjugates are being investigated for their potent antitumor activity across a range of solid tumors.

Quantitative Cytotoxicity Data

The in vitro potency of this compound and its derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The data presented below is compiled from publicly available sources.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| This compound | DEL | - | 0.7 |

| Gly-7-MAD-MDCPT | 786-O | Renal | 100-1000 |

| Gly-7-MAD-MDCPT | BxPC3 | Pancreatic | 100-1000 |

| Gly-7-MAD-MDCPT | HL-60 | Leukemia | 100-1000 |

| Gly-7-MAD-MDCPT | SK-MEL-5 | Melanoma | 10-1000 |

| Gly-7-MAD-MDCPT | L540cy | Hodgkin's Lymphoma | 10-100 |

| Gly-7-MAD-MDCPT | MM.1R | Multiple Myeloma | 10-100 |

| Gly-7-MAD-MDCPT | MOLM13 | Leukemia | 10-100 |

| Gly-7-MAD-MDCPT | Ramos | Burkitt's Lymphoma | 10-100 |

| Gly-7-MAD-MDCPT | SU-DHL-4 | Non-Hodgkin's Lymphoma | 10-100 |

| Gly-7-MAD-MDCPT | U266 | Multiple Myeloma | 10-100 |

Note: The data for Gly-7-MAD-MDCPT is presented in ranges as specified in the source material.

Experimental Protocols

The following protocols are standard methodologies for assessing the in vitro cytotoxicity of anticancer compounds like this compound.

3.1. Cell Culture

-

Human cancer cell lines (e.g., MCF-7, HT-29, MDA-MB-231) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

3.2. Cytotoxicity Assay (MTT or CellTiter-Glo®)

The cytotoxicity of this compound is commonly determined using cell viability assays. The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the IC50 value for this compound in DEL cells.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent like DMSO. A dilution series is prepared in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (medium with DMSO) and a blank control (medium only) are included.

-

Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, to allow the compound to exert its cytotoxic effects.

-

Viability Measurement (CellTiter-Glo®):

-

The plate and its contents are equilibrated to room temperature for 30 minutes.

-

100 µL of CellTiter-Glo® Reagent is added to each well.

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is recorded using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Workflows and Signaling Pathways

4.1. Experimental Workflow for In Vitro Cytotoxicity

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a test compound.

4.2. Signaling Pathway of Camptothecin Analogues

This compound, as a camptothecin analogue, inhibits Topoisomerase I (Top1), leading to DNA damage and subsequent apoptosis. The diagram below outlines this key mechanism of action.

References

7-Mad-mdcpt: A Technical Guide to Solubility and Stability in Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 7-Mad-mdcpt, a potent camptothecin analog utilized as a toxin payload in antibody-drug conjugates (ADCs). Understanding these properties is critical for the successful design and execution of in vitro and in vivo studies. This document outlines key solubility parameters, stability considerations in common research buffers, detailed experimental protocols for characterization, and the relevant signaling pathway.

Executive Summary

This compound is a hydrophobic molecule with limited aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO). Its stability in aqueous solutions is a primary concern due to the pH-dependent hydrolysis of the active lactone ring, a characteristic shared with other camptothecin derivatives. This guide provides data-driven insights and standardized protocols to enable researchers to effectively work with this compound.

Solubility of this compound

The solubility of this compound is a critical factor for its use in experimental settings. While highly soluble in organic solvents, its aqueous solubility is limited.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Concentration | Method | Reference |

| DMSO | 50 mg/mL (104.50 mM) | Requires ultrasonication | [1] |

Note: To enhance the dissolution of this compound in DMSO, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[2] Due to its hygroscopic nature, using freshly opened DMSO is crucial as absorbed water can significantly impact solubility.[1]

Aqueous Solubility

Stability of this compound

The stability of this compound, particularly in aqueous solutions, is intrinsically linked to the integrity of its lactone ring. This ring is susceptible to hydrolysis, which converts the active lactone form to the inactive carboxylate form.

Table 2: Stability of this compound Stock Solutions

| Solvent | Storage Temperature | Duration | Light Conditions | Reference |

| DMSO | -20°C | 1 month | Protect from light | [1] |

| DMSO | -80°C | 6 months | Protect from light |

Stability in Aqueous Buffers

The stability of camptothecins in aqueous media is pH-dependent. The lactone ring is more stable in acidic conditions (pH < 5.0) and undergoes rapid hydrolysis at neutral or alkaline pH. This equilibrium between the lactone and carboxylate forms is a critical consideration for experimental design. For instance, irinotecan, a camptothecin analog, was found to be unstable under neutral and alkaline conditions in various solutions. It is also important to note that camptothecins can be photolabile, and protection from light is recommended for samples in solution.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound in research buffers.

Protocol for Determining Equilibrium Aqueous Solubility

This protocol is adapted from standard methods for determining the thermodynamic solubility of small molecules.

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).

Materials:

-

This compound (solid powder)

-

Selected aqueous buffer (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes or glass vials

-

Orbital shaker or rotator

-

Incubator set to a controlled temperature (e.g., 25°C or 37°C)

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube or vial.

-

Tightly cap the container and place it on an orbital shaker or rotator in an incubator at the desired temperature.

-

Equilibrate the suspension for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

For further clarification, filter the supernatant through a 0.22 µm syringe filter.

-

Prepare a series of standards of this compound of known concentrations in the same buffer (a co-solvent like DMSO can be used for the initial stock, but the final concentration in the buffer should be low to avoid solubility enhancement effects).

-

Analyze the filtered supernatant and the standards by HPLC.

-

Quantify the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the equilibrium solubility.

Protocol for Assessing Stability in Aqueous Buffers

This protocol provides a framework for evaluating the stability of this compound in aqueous solutions over time.

Objective: To assess the degradation of this compound in a specific aqueous buffer over time at a set temperature.

Materials:

-

This compound stock solution in DMSO

-

Selected aqueous buffer (e.g., PBS, pH 7.4)

-

Incubator or water bath set to the desired temperature

-

HPLC system

-

Light-protective containers (e.g., amber vials)

Procedure:

-

Prepare a solution of this compound in the chosen aqueous buffer at a known starting concentration. It is advisable to keep the final DMSO concentration low (e.g., <1%) to minimize its effect on stability.

-

Aliquot the solution into multiple light-protective containers.

-

Store the aliquots at the desired temperature (e.g., 4°C, 25°C, or 37°C).

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot.

-

Immediately analyze the sample by HPLC to determine the concentration of the intact this compound. The appearance of new peaks may indicate degradation products.

-

Plot the concentration of intact this compound as a function of time to determine the degradation rate and half-life in the specific buffer and temperature conditions.

Signaling Pathway and Experimental Workflow

Topoisomerase I Inhibition Pathway

This compound is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. This compound exerts its cytotoxic effect by trapping the topoisomerase I-DNA cleavage complex. This stabilization of the complex prevents the re-ligation of the DNA strand, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for characterizing the solubility and stability of this compound.

Caption: A streamlined workflow for solubility and stability assessment.

Conclusion

The effective use of this compound in research and drug development hinges on a thorough understanding of its solubility and stability. While soluble in DMSO, its limited and pH-sensitive stability in aqueous buffers necessitates careful experimental design and handling. The protocols and information provided in this guide are intended to equip researchers with the necessary tools to navigate these challenges and ensure the integrity and reliability of their experimental results.

References

Unveiling 7-Mad-mdcpt: A Technical Guide to a Novel Camptothecin-Based ADC Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful modality, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Within this class of therapeutics, the development of novel payloads with improved efficacy and safety profiles is a critical area of research. This technical guide provides an in-depth overview of the discovery and development of 7-Mad-mdcpt, a novel camptothecin analog designed as a toxin payload for ADCs.

This compound, identified by the CAS number 765871-81-6, belongs to the family of 7-substituted-10,11-methylenedioxy-camptothecin derivatives.[1][2] Camptothecins exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[3] By incorporating this potent payload into an ADC, it is possible to achieve targeted delivery to cancer cells, thereby enhancing its therapeutic index. This document will detail the available information on its discovery, mechanism of action, synthesis, and preclinical evaluation, providing a valuable resource for researchers in the field of oncology and drug development.

Discovery and Development

The initial disclosure of this compound and its derivatives appears to be in the patent application WO2019195665A1, which focuses on camptothecin peptide conjugates for use in ADCs.[4][5] The development of this class of compounds is rooted in the extensive structure-activity relationship (SAR) studies of camptothecin, which have shown that modifications at the 7-position and the introduction of a methylenedioxy group across the 10 and 11 positions can significantly enhance potency and the stability of the topoisomerase I-DNA cleavable complex.

The design strategy for this compound and related analogs likely aimed to optimize the therapeutic window by balancing cytotoxicity with physicochemical properties suitable for ADC development, such as hydrophilicity and stability. The "mdcpt" portion of the name refers to the methylenedioxy-camptothecin core, while "7-Mad" signifies a modification at the 7-position, which serves as an attachment point for linkers in ADC constructs. A related compound, Gly-7-MAD-MDCPT, has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.

Mechanism of Action: Topoisomerase I Inhibition

As a camptothecin analog, the primary mechanism of action of this compound is the inhibition of topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.

The general signaling pathway for camptothecin-induced apoptosis is depicted below:

Figure 1: Camptothecin-induced apoptotic signaling pathway.

Quantitative Data

While specific preclinical data for this compound is primarily contained within patent literature, data for the closely related analog, Gly-7-MAD-MDCPT, provides insight into its potent cytotoxic activity.

| Cell Line | Cancer Type | IC50 (nM) |

| 786-0 | Renal Cell Carcinoma | 100-1000 |

| BxPC3 | Pancreatic Cancer | 100-1000 |

| HL-60 | Acute Promyelocytic Leukemia | 100-1000 |

| SK-MEL-5 | Melanoma | 10-1000 |

| L540cy | Hodgkin's Lymphoma | 10-100 |

| MM.1R | Multiple Myeloma | 10-100 |

| MOLM13 | Acute Myeloid Leukemia | 10-100 |

| Ramos | Burkitt's Lymphoma | 10-100 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10-100 |

| U266 | Multiple Myeloma | 10-100 |

| Table 1: In Vitro Cytotoxicity of Gly-7-MAD-MDCPT. |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are outlined in patent documents and can be supplemented by methodologies described in the broader literature on camptothecin-based ADCs.

Synthesis of 7-Substituted-10,11-methylenedioxy-camptothecin Analogs

The synthesis of this class of compounds generally involves a multi-step process starting from commercially available precursors. A representative synthetic workflow is illustrated below.

Figure 2: Generalized synthetic workflow for 7-substituted camptothecin analogs.

A detailed protocol for the synthesis of related compounds can be found in the work by Lyski et al. (2020), which describes the preparation of 7-aminomethyl-10,11-methylenedioxy CPT derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC against various cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an untreated control and a vehicle control.

-

Incubation: Incubate the plate for a period of 72 to 120 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Protocol:

-

Model Establishment: Subcutaneously implant human tumor cells into immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

ADC Administration: Administer the ADC, a vehicle control, and a non-targeting ADC control intravenously at specified doses and schedules.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

-

Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Figure 3: General workflow for in vivo xenograft studies.

Conclusion

This compound represents a promising development in the field of ADC payloads, leveraging the potent anti-tumor activity of camptothecin analogs. Its design as a 7-substituted-10,11-methylenedioxy-camptothecin derivative is based on a strong foundation of SAR studies aimed at optimizing efficacy and drug-like properties. While much of the specific data on this compound remains within proprietary documents, the available information on related compounds and the general principles of camptothecin-based ADCs provide a solid framework for its continued investigation and development. This technical guide serves as a comprehensive resource for researchers seeking to understand and utilize this novel ADC payload in the ongoing effort to develop more effective and targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2019195665A1 - Camptothecin peptide conjugates - Google Patents [patents.google.com]

- 5. WO2019195665A1 - Camptothecin peptide conjugates - Google Patents [patents.google.com]

Camptothecin Analogs for Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of camptothecin analogs as payloads in antibody-drug conjugates (ADCs), a promising class of targeted cancer therapeutics. By combining the tumor-targeting specificity of monoclonal antibodies with the potent cytotoxic activity of camptothecin derivatives, these ADCs offer an enhanced therapeutic window, minimizing systemic toxicity while maximizing anti-tumor efficacy.[1][2][3][4] This document delves into the core aspects of camptothecin-based ADCs, including their mechanism of action, key analogs in clinical development, and the experimental protocols essential for their evaluation.

Introduction to Camptothecin and its Analogs in ADCs

Camptothecin is a pentacyclic quinoline alkaloid first isolated from the bark of Camptotheca acuminata.[5] It exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for relieving DNA torsional strain during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, camptothecins lead to single-strand DNA breaks, which are converted to double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.

Despite its potent anti-tumor activity, the clinical use of native camptothecin is hampered by its poor water solubility, chemical instability of the active lactone ring at physiological pH, and significant toxicities. These limitations spurred the development of numerous analogs with improved pharmacological properties. The conjugation of these analogs to monoclonal antibodies to form ADCs further addresses these challenges by enabling targeted delivery to cancer cells, thereby increasing efficacy and reducing off-target side effects.

Mechanism of Action of Camptothecin-Based ADCs

The therapeutic effect of a camptothecin-based ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC.

dot

References

Preclinical Evaluation of 7-Mad-mdcpt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Mad-mdcpt is a novel camptothecin analogue engineered as a potent cytotoxic payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. As a topoisomerase I inhibitor, this compound induces single-strand DNA breaks, ultimately leading to apoptotic cell death in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, consolidating available in vitro data for the closely related compound Gly-7-MAD-MDCPT and outlining standardized experimental protocols for assessing the efficacy, pharmacokinetics, and safety of camptothecin-based ADCs. Due to the limited publicly available data specifically for this compound, this guide leverages information from analogous compounds and established methodologies to provide a robust framework for its preclinical assessment.

Introduction

Antibody-drug conjugates have emerged as a powerful class of therapeutics that combine the target specificity of monoclonal antibodies with the high potency of cytotoxic agents. The efficacy of an ADC is critically dependent on the properties of its payload. Camptothecins are a class of anticancer agents that inhibit topoisomerase I, an enzyme essential for DNA replication and transcription. This compound is a derivative of camptothecin designed for enhanced potency and suitability for conjugation to antibodies. This document details the preclinical data available for related compounds and provides a roadmap for the comprehensive evaluation of this compound-based ADCs.

Mechanism of Action

This compound, as a camptothecin analogue, functions by inhibiting the nuclear enzyme topoisomerase I. Topoisomerase I relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when encountered by the replication fork, ultimately triggering apoptosis.

Figure 1: Mechanism of action of this compound as a topoisomerase I inhibitor.

In Vitro Efficacy

While specific in vitro data for this compound is not publicly available, studies on the closely related compound Gly-7-MAD-MDCPT provide insights into its potential cytotoxic activity. Gly-7-MAD-MDCPT has demonstrated potent cytotoxicity across a range of human cancer cell lines, with IC50 values in the nanomolar range.

Table 1: In Vitro Cytotoxicity of Gly-7-MAD-MDCPT

| Cell Line | Cancer Type | IC50 (nM) |

| L540cy | Hodgkin's Lymphoma | 10-100 |

| MM.1R | Multiple Myeloma | 10-100 |

| MOLM13 | Acute Myeloid Leukemia | 10-100 |

| Ramos | Burkitt's Lymphoma | 10-100 |

| SK-MEL-5 | Melanoma | 10-100 |

| SU-DHL-4 | B-cell Lymphoma | 10-100 |

| U266 | Multiple Myeloma | 10-100 |

| 786-0 | Renal Cell Carcinoma | 100-1000 |

| BxPC3 | Pancreatic Cancer | 100-1000 |

| HL-60 | Promyelocytic Leukemia | 100-1000 |

Data sourced from publicly available information on Gly-7-MAD-MDCPT and should be considered representative for initial assessment purposes.

Preclinical Pharmacokinetics and Toxicology (General Considerations)

A comprehensive preclinical evaluation of a this compound-based ADC would involve detailed pharmacokinetic (PK) and toxicology studies. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and to establish a safe dose for first-in-human clinical trials.

Table 2: Key Parameters in Preclinical Pharmacokinetic and Toxicology Studies for ADCs

| Study Type | Key Parameters |

| Pharmacokinetics (PK) | Clearance (CL), Volume of distribution (Vd), Half-life (t1/2) of total antibody, conjugated antibody (ADC), and unconjugated payload. |

| Toxicology | Maximum tolerated dose (MTD), Dose-limiting toxicities (DLTs), Target organs of toxicity, On-target and off-target toxicities. |

Experimental Protocols

The following are generalized protocols for key experiments in the preclinical evaluation of a this compound-based ADC. These should be adapted and optimized for the specific ADC and research question.

In Vitro Cytotoxicity Assay

This protocol describes a method to determine the in vitro potency of a this compound ADC against target antigen-positive and negative cancer cell lines.

Figure 2: General workflow for an in vitro cytotoxicity assay.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium

-

This compound ADC and control antibody

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete culture medium.

-

Remove the medium from the cells and add the ADC dilutions.

-

Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a suitable software.

Topoisomerase I Inhibition Assay

This biochemical assay measures the ability of this compound to inhibit the activity of topoisomerase I.

Figure 3: Workflow for a topoisomerase I inhibition assay.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA

-

This compound

-

Reaction buffer

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding Topoisomerase I to each mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution/loading dye.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

In Vivo Tumor Growth Inhibition Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.

Figure 4: General workflow for an in vivo xenograft study.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line expressing the target antigen

-

This compound ADC, vehicle control, and isotype control ADC

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different dose levels of this compound ADC).

-

Administer the treatments intravenously according to the planned dosing schedule.

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue the study until the tumors in the control group reach a specified endpoint or for a predetermined duration.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Camptothecin-Based Antibody-Drug Conjugate Payloads

Disclaimer: As of November 2025, detailed pharmacokinetic and pharmacodynamic data for the specific compound 7-Mad-mdcpt are not publicly available. This guide provides an in-depth overview of the core principles of camptothecin-based payloads for antibody-drug conjugates (ADCs), utilizing data from well-characterized analogs such as deruxtecan (DXd) and SN-38 to illustrate the key concepts. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Camptothecin Analogs in ADCs

Camptothecin and its analogs are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair. Their high cytotoxicity makes them effective payloads for ADCs, which are designed to selectively deliver these agents to tumor cells. The conjugation of a camptothecin analog to a monoclonal antibody via a linker aims to enhance the therapeutic index by increasing efficacy while minimizing systemic toxicity. This compound is identified as a camptothecin analog developed for use as an ADC payload. The success of ADCs like trastuzumab deruxtecan (Enhertu®) and sacituzumab govitecan (Trodelvy®) has spurred significant interest in the development of novel camptothecin-based payloads.

Pharmacodynamics: The Core Mechanism of Action

The primary pharmacodynamic effect of camptothecin-based ADC payloads is the inhibition of topoisomerase I. This leads to DNA damage and ultimately, apoptotic cell death.

Signaling Pathway of Topoisomerase I Inhibition:

In Vitro Cytotoxicity

The potency of camptothecin-based ADCs is initially assessed through in vitro cytotoxicity assays. These assays determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines with varying levels of target antigen expression.

| Payload | ADC | Cell Line | Target Antigen | IC50 (nM) | Citation |

| SN-38 | Sacituzumab Govitecan | Various Human Cancer Cell Lines | Trop-2 | ~1.0 - 6.0 | [1] |

| SN-38 | Anti-Her2 ADC | SKOV-3 (Her2+) | Her2 | 10.7 | [2] |

| SN-38 | Anti-Her2 ADC | BT474 HerDR (Her2+) | Her2 | 7.3 | [2] |

Bystander Effect

A key feature of some camptothecin-based ADCs is the "bystander effect." This occurs when the released, cell-permeable payload diffuses out of the target cancer cell and kills neighboring antigen-negative tumor cells. This is particularly important in tumors with heterogeneous antigen expression.[3][4]

Pharmacokinetics: The Journey of the ADC and its Payload

The pharmacokinetic profile of an ADC is complex, involving the intact ADC, the conjugated antibody, and the released payload. These are typically characterized in both preclinical animal models and clinical trials.

Pharmacokinetic Parameters of Deruxtecan (DXd) and SN-38 Based ADCs

The following tables summarize key pharmacokinetic parameters for trastuzumab deruxtecan and sacituzumab govitecan from clinical studies.

Table 1: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) in Humans

| Parameter | T-DXd (Intact ADC) | DXd (Released Payload) | Citation |

| Half-life (t½) | ~5.8 days | Short systemic half-life | |

| Clearance (CL) | 0.42 L/day | 19.2 L/h | |

| Volume of Distribution (Vd) | 2.77 L (central compartment) | - | |

| Cmax (at 5.4 mg/kg) | 122 µg/mL | - | |

| AUC (at 5.4 mg/kg) | 735 µg·day/mL | - |

Table 2: Pharmacokinetic Parameters of Sacituzumab Govitecan and SN-38 in Humans

| Parameter | Sacituzumab Govitecan (Intact ADC) | SN-38 (Released Payload) | Citation |

| Half-life (t½) | ~16 hours | ~18 hours | |

| Clearance (CL) | 0.002 L/h/kg | - | |

| Volume of Distribution (Vd) | 0.045 L/kg | - | |

| Cmax | 243,000 ng/mL | - |

Experimental Protocols

Detailed and standardized protocols are crucial for the evaluation of camptothecin-based ADCs. Below are outlines of key experimental methodologies.

In Vitro Cytotoxicity Assay

This protocol describes a common method for determining the IC50 of an ADC.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

In Vivo Efficacy Study in Xenograft Models

This protocol outlines a typical in vivo study to assess the anti-tumor activity of an ADC in an animal model.

Conclusion

Camptothecin-based payloads are a cornerstone of modern ADC development, demonstrating significant clinical benefit. While specific data for this compound remains proprietary, the principles of pharmacodynamics and pharmacokinetics are well-established through extensive research on analogs like deruxtecan and SN-38. The methodologies outlined in this guide provide a framework for the preclinical and clinical evaluation of this important class of anti-cancer agents. Future research will likely focus on optimizing the therapeutic index through novel linker technologies, payload modifications, and combination therapies.

References

- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Conjugation of 7-MAD-MDCPT to a Monoclonal Antibody for Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the camptothecin analog, 7-Methoxy-4-methyl-dibenzo[b,f]oxepine-10-carboxylic acid piperidide (7-MAD-MDCPT), to a monoclonal antibody (mAb) to generate an Antibody-Drug Conjugate (ADC). This compound is a potent topoisomerase I inhibitor, and its targeted delivery to cancer cells via a monoclonal antibody can enhance its therapeutic index while minimizing systemic toxicity.[1]

The protocol described herein is based on the widely utilized thiol-maleimide conjugation chemistry. This method involves the reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, which then covalently bind to a maleimide-functionalized this compound linker. This process results in a stable thioether linkage, forming the ADC.[2][3] Careful control of the reaction conditions is crucial to achieve a desired drug-to-antibody ratio (DAR) and to maintain the integrity and biological activity of the antibody.[4]

Data Presentation

Table 1: Key Reagents and Recommended Concentrations

| Reagent | Function | Recommended Stock Concentration | Final Concentration/Molar Ratio |

| Monoclonal Antibody (mAb) | Targeting vehicle | 5-20 mg/mL in PBS, pH 7.4 | 1 mg/mL |

| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent | 10 mM in water | 10-20 molar excess over mAb |

| Dithiothreitol (DTT) | Reducing agent (alternative) | 100 mM in water | 10-20 molar excess over mAb |

| This compound-maleimide linker | Cytotoxic payload with reactive group | 10 mM in anhydrous DMSO | 5-15 molar excess over mAb |

| Phosphate Buffered Saline (PBS) | Reaction and storage buffer | 1X, pH 7.2-7.5 | - |

| EDTA | Chelating agent to prevent thiol oxidation | 100 mM in water | 1-2 mM in reaction buffer |

| L-Cysteine | Quenching agent | 100 mM in PBS | 20-fold molar excess over maleimide |

| Sephadex G-25 or equivalent | Size exclusion chromatography resin | - | For purification |

Table 2: Typical Reaction Parameters for ADC Conjugation

| Parameter | Reduction Step | Conjugation Step |

| Temperature | 37°C | 4°C to Room Temperature (20-25°C) |

| Incubation Time | 30-90 minutes | 1-4 hours (or overnight at 4°C) |

| pH | 7.0 - 7.5 | 6.5 - 7.5 |

| Solvent | Aqueous buffer (e.g., PBS with EDTA) | Aqueous buffer with up to 10% DMSO |

Experimental Protocols

Antibody Preparation and Reduction of Disulfide Bonds

This step generates free thiol groups on the antibody for conjugation.

Materials:

-

Monoclonal antibody (mAb)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.5, degassed

-

EDTA solution (100 mM)

-

TCEP solution (10 mM) or DTT solution (100 mM)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in degassed PBS containing 1-2 mM EDTA.

-

Add a 10-20 molar excess of TCEP or DTT to the antibody solution.

-

Incubate the reaction mixture at 37°C for 30-90 minutes with gentle mixing.

-

Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column (e.g., Sephadex G-25) with degassed PBS, pH 7.2-7.5, containing 1-2 mM EDTA.

-

Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Conjugation of this compound-Maleimide to the Reduced Antibody

This step forms the covalent bond between the drug-linker and the antibody.

Materials:

-

Reduced monoclonal antibody

-

This compound-maleimide linker stock solution (10 mM in anhydrous DMSO)

-

Anhydrous DMSO

-

Degassed PBS, pH 7.2-7.5, with 1-2 mM EDTA

-

L-Cysteine solution (100 mM)

Procedure:

-

Dilute the reduced antibody to a final concentration of 1-5 mg/mL in degassed PBS, pH 7.2-7.5, with 1-2 mM EDTA.

-

Add the this compound-maleimide linker stock solution to the reduced antibody solution to achieve a final molar ratio of 5-15 moles of the linker per mole of antibody. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quench the reaction by adding a 20-fold molar excess of L-cysteine solution over the initial amount of the maleimide linker. Incubate for an additional 20-30 minutes.

Purification of the Antibody-Drug Conjugate

This step removes unconjugated drug-linker and other small molecules.

Materials:

-

Crude ADC reaction mixture

-

Size Exclusion Chromatography (SEC) system

-

SEC column (e.g., Superdex 200 or equivalent)

-

PBS, pH 7.4

Procedure:

-

Equilibrate the SEC column with PBS, pH 7.4.

-

Load the crude ADC reaction mixture onto the column.

-

Elute the ADC with PBS, pH 7.4, at a flow rate appropriate for the column.

-

Collect fractions and monitor the protein elution profile by absorbance at 280 nm.

-

Pool the fractions containing the purified ADC (typically the first major peak).

-

Concentrate the purified ADC using a suitable method, such as centrifugal ultrafiltration.

Characterization of the Antibody-Drug Conjugate

This step determines the quality and key attributes of the ADC.

a) Determination of Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using Hydrophobic Interaction Chromatography (HIC)-HPLC or reverse-phase LC-MS.[5]

-

HIC-HPLC: This method separates ADC species with different DARs based on their hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species.

-

LC-MS: After reduction of the ADC to separate the light and heavy chains, the mass of each chain is determined by mass spectrometry. The number of conjugated drug molecules on each chain can be calculated from the mass shift, and the overall DAR is then determined.

b) Analysis of Aggregates: Size Exclusion Chromatography (SEC) is used to determine the percentage of high molecular weight species (aggregates) in the purified ADC sample.

c) Assessment of Stability: The stability of the ADC can be evaluated by incubating the conjugate in plasma or a thiol-containing solution (e.g., with glutathione) over time and analyzing the release of the payload by HIC-HPLC or LC-MS.

Visualizations

Caption: Experimental workflow for the conjugation of this compound to a monoclonal antibody.

Caption: Signaling pathway of a this compound Antibody-Drug Conjugate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Mad-mdcpt Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the development of ADCs utilizing 7-Mad-mdcpt, a potent camptothecin analog that acts as a topoisomerase I inhibitor. The focus is on the linker chemistry, conjugation methods, and characterization of these ADCs.

This compound is a promising payload for ADCs due to its high cytotoxicity. The strategic choice of a linker is paramount to the success of a this compound ADC. Cleavable linkers, which are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell, are commonly employed to ensure targeted drug delivery and minimize off-target toxicity.

Linker Chemistry for this compound ADCs

The linker is a critical component of an ADC, influencing its stability in circulation and the efficiency of payload release at the target site. For this compound ADCs, cleavable linkers are predominantly utilized to ensure that the cytotoxic payload is released specifically within the tumor microenvironment or intracellularly.

Types of Cleavable Linkers:

-

Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartment of cancer cells. Common peptide motifs include valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). Upon internalization of the ADC and trafficking to the lysosome, these peptide linkers are cleaved, releasing the this compound payload.

-

pH-Sensitive Linkers: These linkers are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). Hydrazone linkers are a common example of pH-sensitive linkers.

-

Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are readily cleaved in the cytoplasm of cancer cells, which has a higher concentration of glutathione (GSH).

The choice of linker can be further refined by incorporating hydrophilic spacers, such as polyethylene glycol (PEG), to improve the solubility and pharmacokinetic properties of the ADC.

Experimental Protocols

This section provides detailed protocols for the key steps in the development of this compound ADCs, from the synthesis of the drug-linker construct to the characterization of the final ADC.

Protocol 1: Synthesis of a Maleimide-Functionalized this compound Drug-Linker

This protocol describes the synthesis of a this compound drug-linker construct featuring a maleimide group for subsequent conjugation to a thiol-containing antibody. A Val-Ala peptide linker is used as an example.

Materials:

-

This compound

-

Fmoc-Val-Ala-PABC-PNP

-

Maleimidocaproic acid (MC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reversed-phase HPLC system for purification

Procedure:

-

Attachment of the self-immolative spacer: Dissolve this compound and Fmoc-Val-Ala-PABC-PNP in DMF. Add DIPEA and stir the reaction at room temperature for 4 hours.

-

Fmoc deprotection: Add piperidine to the reaction mixture and stir for 30 minutes to remove the Fmoc protecting group.

-

Purification: Purify the resulting amine intermediate by reversed-phase HPLC.

-

Maleimide functionalization: Dissolve the purified intermediate and maleimidocaproic acid in DMF. Add a coupling agent (e.g., HATU) and DIPEA. Stir at room temperature for 2 hours.

-

Final Purification: Purify the final maleimide-functionalized this compound drug-linker by reversed-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Cysteine-Based Conjugation of this compound-Linker to a Monoclonal Antibody

This protocol details the conjugation of the maleimide-functionalized this compound drug-linker to a monoclonal antibody via partially reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Maleimide-functionalized this compound drug-linker in dimethyl sulfoxide (DMSO)

-

N-acetylcysteine solution

-

PD-10 desalting columns

-

PBS, pH 7.4

Procedure:

-

Antibody Reduction: To the antibody solution, add a 2-5 molar excess of TCEP. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Buffer Exchange: Remove excess TCEP by passing the reduced antibody through a PD-10 desalting column equilibrated with PBS.

-

Conjugation: Immediately add a 5-10 molar excess of the maleimide-functionalized this compound drug-linker (dissolved in DMSO) to the reduced antibody. The final concentration of DMSO should be below 10% (v/v).

-

Incubation: Gently mix and incubate the reaction at 4°C for 4-16 hours.

-

Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

Purification: Purify the resulting ADC using a PD-10 desalting column or size-exclusion chromatography to remove unreacted drug-linker and other small molecules.

Protocol 3: Characterization of this compound ADCs

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol

Procedure:

-

Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

-

Chromatography: Inject the sample onto the HIC column. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

-

Data Analysis: Monitor the absorbance at 280 nm. The different drug-loaded species (DAR 0, 2, 4, 6, 8) will elute as separate peaks due to increasing hydrophobicity with higher DAR. Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn)

2. In Vitro Cytotoxicity Assay

Materials:

-

Cancer cell lines (e.g., HER2-positive and HER2-negative lines for a HER2-targeted ADC)

-

Cell culture medium and supplements

-

This compound ADC and unconjugated antibody

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody. Add the dilutions to the cells and incubate for 72-120 hours.

-

Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence or absorbance.

-

Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the characterization of this compound ADCs with different linkers.

Table 1: Physicochemical Characterization of this compound ADCs

| ADC Construct | Linker Type | Average DAR (by HIC-HPLC) | % Monomer (by SEC-HPLC) |

| ADC-1 | Val-Cit | 3.8 | >95% |

| ADC-2 | Val-Ala | 3.9 | >95% |

| ADC-3 | PEG4-Val-Cit | 3.7 | >98% |

Table 2: In Vitro Cytotoxicity of this compound ADCs

| Cell Line | Target Expression | ADC-1 IC50 (nM) | ADC-2 IC50 (nM) | ADC-3 IC50 (nM) | Unconjugated mAb IC50 (nM) |

| SK-BR-3 | HER2-positive | 0.5 | 0.6 | 0.4 | >1000 |

| BT-474 | HER2-positive | 0.8 | 0.9 | 0.6 | >1000 |

| MDA-MB-231 | HER2-negative | >500 | >500 | >500 | >1000 |

| MCF-7 | HER2-low | 150 | 160 | 120 | >1000 |

Table 3: In Vivo Efficacy of this compound ADCs in a HER2-Positive Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Unconjugated mAb | 10 | 25 |

| ADC-1 | 5 | 85 |

| ADC-3 | 5 | 92 |

Table 4: Pharmacokinetic Parameters of this compound ADCs in Preclinical Models

| ADC Construct | Half-life (t1/2, hours) | Clearance (mL/hr/kg) | Volume of Distribution (Vd, L/kg) |

| ADC-1 | 120 | 0.5 | 0.1 |

| ADC-3 | 150 | 0.4 | 0.08 |

Visualizations

Caption: Mechanism of action of a this compound ADC.

Caption: Experimental workflow for cysteine-based conjugation.

Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of 7-Mad-mdcpt ADCs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetic profile. An optimal DAR ensures a therapeutic window, with low DAR values potentially leading to reduced potency and high DAR values potentially causing toxicity.

This document provides detailed application notes and protocols for the determination of the DAR for ADCs utilizing the novel 7-Mad-mdcpt payload, a potent camptothecin analog. Three common analytical techniques are covered: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodologies for DAR Determination

Several biophysical techniques can be employed to determine the DAR of an ADC. The choice of method depends on the specific characteristics of the ADC, the desired level of information (average DAR vs. distribution of drug-loaded species), and the available instrumentation.

-

UV-Vis Spectroscopy: A straightforward and rapid method for determining the average DAR.[] It relies on the distinct UV-Vis absorbance spectra of the antibody and the payload.[] This method is convenient but provides no information on the distribution of different DAR species.[2]

-

Hydrophobic Interaction Chromatography (HIC-HPLC): A robust chromatographic technique that separates ADC species based on their hydrophobicity.[3] Since the conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, HIC-HPLC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).[3] This method provides information on the distribution of drug-loaded species and allows for the calculation of the weighted average DAR.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides detailed information on the DAR distribution and can confirm the identity of different ADC species by their mass. Intact mass analysis or analysis of reduced antibody subunits (light and heavy chains) can be performed. Deconvolution of the resulting mass spectra allows for the determination of the relative abundance of each drug-loaded species.

Experimental Protocols

DAR Determination by UV-Vis Spectroscopy

This method calculates the average DAR based on the absorbance of the ADC at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another at the maximum absorbance wavelength (λmax) of the payload.

3.1.1. Preliminary Step: Determination of the Molar Extinction Coefficient of this compound

Since the molar extinction coefficient (ε) of the novel this compound payload may not be readily available, it must be determined experimentally.

Protocol:

-

Prepare a stock solution of this compound of a precisely known concentration in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the stock solution to create a series of standards of known concentrations.

-

Measure the UV-Vis absorbance spectrum (e.g., from 220 nm to 500 nm) for each standard.

-

Identify the wavelength of maximum absorbance (λmax) for this compound.

-

According to the Beer-Lambert law (A = εcl), plot a standard curve of absorbance at λmax versus the molar concentration of this compound.

-

The slope of the linear regression of the standard curve will be the molar extinction coefficient (ε) of this compound at its λmax.

-

Determine the extinction coefficient of this compound at 280 nm from the absorbance spectra of the standards.

3.1.2. Protocol for ADC DAR Calculation:

Materials:

-

Purified this compound ADC sample

-

Unconjugated antibody (for reference)

-

Formulation buffer

-

UV-Vis Spectrophotometer

Procedure:

-

Determine the molar extinction coefficients for the unconjugated antibody at 280 nm (ε_Ab,280_) and at the λmax of the payload (ε_Ab,λmax_).

-

Determine the molar extinction coefficients for the this compound payload at 280 nm (ε_Drug,280_) and at its λmax (ε_Drug,λmax_) as described in the preliminary step.

-

Prepare the ADC sample in the formulation buffer at a suitable concentration for accurate absorbance readings.

-

Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λmax of the payload (A_λmax_).

-

Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations derived from the Beer-Lambert law:

-

A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

-

A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

-

-

Solve the simultaneous equations for C_Ab_ and C_Drug_.

-

Calculate the average DAR using the following formula:

-

DAR = C_Drug / C_Ab

-

DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

This method separates the different drug-loaded species of the ADC, allowing for the calculation of a weighted average DAR.

Protocol:

Materials:

-

Purified this compound ADC sample

-

HIC column (e.g., Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas of the resolved species (corresponding to DAR 0, 2, 4, etc.).

-

Calculate the weighted average DAR using the following formula:

-